molecular formula C10H11FO B13316812 2-(3-Fluorophenyl)-2-methylpropanal

2-(3-Fluorophenyl)-2-methylpropanal

Cat. No.: B13316812
M. Wt: 166.19 g/mol
InChI Key: LIRMNANQMPRURB-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-methylpropanal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-2-methylpropanal typically involves the introduction of a fluorine atom into a phenyl ring followed by the formation of the methylpropanal group. One common method is the Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-(3-Fluorophenyl)-2-methylpropanoic acid.

    Reduction: 2-(3-Fluorophenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-2-methylpropanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-2-methylpropanal: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    2-(3-Chlorophenyl)-2-methylpropanal: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Fluorophenyl)-2-methylpropanol: The reduced form of 2-(3-Fluorophenyl)-2-methylpropanal.

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and pharmaceuticals.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-(3-fluorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H11FO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-7H,1-2H3

InChI Key

LIRMNANQMPRURB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC(=CC=C1)F

Origin of Product

United States

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